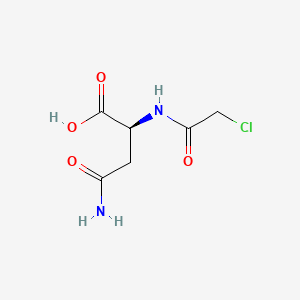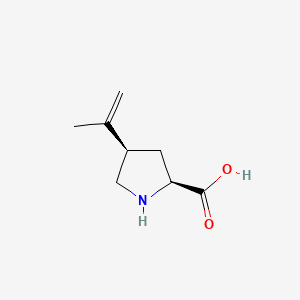
Chloroacetyl-L-asparagine
Descripción general
Descripción
Chloroacetyl-L-asparagine is a derivative of L-asparagine, an important amino acid in mammals. L-asparagine is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . It has also been reported to play a vital role in the development of cancer cells .
Synthesis Analysis
The synthesis of L-asparagine presents challenges when prepared using chemical synthesis methods due to pollution-related and side reaction issues . Biotechnological methods offer significant advantages such as high efficiency and mild reaction conditions .Molecular Structure Analysis
The molecular structure of L-asparagine has been extensively studied. The most studied non-essential amino acid is glutamine that contributes to cancer cell proliferation, invasion, and migration . The crystal structures of ErA in combination with L-aspartic and L-glutamic acids revealed two enzyme conformations, open and closed, corresponding to the active and inactive states .Chemical Reactions Analysis
L-asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Healthy cells synthesize L-asparagine through the transaminase enzyme, which converts oxaloacetate into an intermediate aspartate that subsequently transfers an amino group from glutamate to oxaloacetate generating α-ketoglutarate and aspartate .Physical And Chemical Properties Analysis
The chemical formula of asparagine is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance. The density of this compound corresponds to 1.543 grams per cubic centimeter .Aplicaciones Científicas De Investigación
L-asparaginase, which is clinically used as an antitumor agent for treating acute lymphoblastic leukemia and lymphosarcoma, is produced through microbial processes. It catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia. This process depletes L-asparagine, causing cytotoxicity to leukemic cells. Research focuses on microbial L-asparaginase production, enzyme stability, bioavailability, and potential for allergy and toxicity (Lopes et al., 2017).
L-asparaginase's potential as an anticancer agent, its mechanism of action, adverse effects, and recent developments from alternative sources like plants and fungi have been extensively studied. This is due to the limitations and toxicities associated with bacterial asparaginases, including thrombosis and pancreatitis (Shrivastava et al., 2016).
Biopharmaceutical production of L-asparaginase, including bioprocess design and biochemical characteristics, highlights its application in treating acute lymphoblastic leukemia and other lymphoid malignancies. It also has uses in the food industry as an acrylamide mitigation agent and as a biosensor for L-asparagine detection (Castro et al., 2021).
L-asparaginase's inhibition of glycoprotein synthesis in mouse leukaemic cells was investigated to understand its cellular action. This study contributes to the knowledge of how L-asparaginase affects cancer cells at the molecular level (Bosmann & Kessel, 1970).
A study on biodegradable asparagine-graphene oxide free chlorine sensors demonstrates the use of asparagine in solution-based fabrication processes. This is relevant for detecting chlorine in various industries (Siddiqui & Deen, 2022).
Comprehensive reviews on L-asparaginase cover its production, purification, characterization, biological roles, and applications. This enzyme is crucial in acute lymphoblastic leukemia treatment due to its ability to inhibit protein biosynthesis in lymphoblasts (Batool et al., 2016).
The enzyme's activity and asparagine levels in children on different L-asparaginase preparations have been monitored, emphasizing the significance of understanding enzyme dynamics in therapeutic applications (Boos et al., 1996).
Mecanismo De Acción
L-asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Owing to its ability to inhibit protein biosynthesis in lymphoblasts, LA is used to treat acute lymphoblastic leukemia (ALL) . The acyl-enzyme reacts with a water molecule to release L-ASNase and form aspartate .
Safety and Hazards
Chloroacetyl chloride, a compound related to Chloroacetyl-L-asparagine, is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if swallowed, in contact with skin, or if inhaled . L-Asparagine, on the other hand, is not considered hazardous by the 2012 OSHA Hazard Communication Standard .
Direcciones Futuras
There is a growing interest in the potential of L-asparaginase as an antimicrobial agent . The enzyme has been explored as an anti-infectious agent and there is a possibility of developing it as an approved antimicrobial drug in the future . The confinement of L-asparaginase in different (nano)materials has been reported, highlighting its improved properties, especially specificity, half-life enhancement, and thermal and operational stability improvement .
Propiedades
IUPAC Name |
(2S)-4-amino-2-[(2-chloroacetyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOREWCHUWIPOO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721379 | |
| Record name | N~2~-(Chloroacetyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl-L-asparagine | |
CAS RN |
122723-93-7 | |
| Record name | N~2~-(Chloroacetyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)](/img/structure/B568136.png)
![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazol-6-ol](/img/structure/B568141.png)
